molecular formula C11H11NO2 B8324318 Methyl 2,5-divinylnicotinate

Methyl 2,5-divinylnicotinate

Cat. No.: B8324318
M. Wt: 189.21 g/mol
InChI Key: HLTNLZNIFIJJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5-divinylnicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxyl position and two vinyl substituents at the 2- and 5-positions of the pyridine ring. This compound is of interest due to its unique electronic and steric properties, which arise from the conjugation of the electron-rich vinyl groups with the aromatic ring. However, direct experimental data on this compound are sparse in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2,5-bis(ethenyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H11NO2/c1-4-8-6-9(11(13)14-3)10(5-2)12-7-8/h4-7H,1-2H2,3H3

InChI Key

HLTNLZNIFIJJDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C=C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their substituent effects:

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Reactivity
Methyl nicotinate 93-60-7 None (parent structure) C₇H₇NO₂ Skin irritant; used in pharmaceuticals
Methyl 2,5-dichloroisonicotinate 623585-74-0 Cl (2,5) C₈H₅Cl₂NO₂ Electron-withdrawing Cl groups; increased stability to hydrolysis
Ethyl 2,5-dichloroisonicotinate 603122-76-5 Cl (2,5); ethyl ester C₉H₇Cl₂NO₂ Higher lipophilicity vs. methyl ester
Methyl 2,5-divinylnicotinate 88912-26-9 Vinyl (2,5) C₁₁H₁₁NO₂ Electron-rich; potential for Diels-Alder or polymerization reactions

Key Observations:

  • Electronic Effects: The vinyl groups in this compound are electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, chloro substituents (e.g., Methyl 2,5-dichloroisonicotinate) are electron-withdrawing, deactivating the ring and slowing hydrolysis .
  • Steric and Solubility Differences: The bulky vinyl groups increase steric hindrance compared to smaller substituents like Cl. This may reduce solubility in polar solvents but enhance compatibility with hydrophobic matrices.
  • Ester Reactivity: Methyl esters (e.g., Methyl nicotinate) are generally more prone to hydrolysis than ethyl esters (e.g., Ethyl 2,5-dichloroisonicotinate) due to lower steric protection of the carbonyl group .

Reactivity and Stability

  • Hydrolysis and Methanolysis: Evidence from dihydrofuran carboxylates (e.g., methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate) suggests that electron-donating groups (e.g., methoxy) accelerate ring-opening reactions under acidic conditions . By analogy, the vinyl groups in this compound may render it susceptible to similar ring modifications or nucleophilic attacks.
  • Safety Profile: While Methyl nicotinate is a known skin irritant requiring immediate decontamination , the safety data for this compound remain uncharacterized. The vinyl groups could introduce additional toxicity risks, such as sensitization or polymerization hazards.

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